Kribb3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

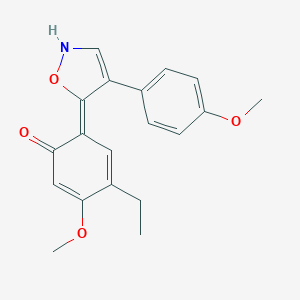

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIGLOMVMJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425315 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129414-88-6 | |

| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kribb3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties both in vitro and in vivo.[1] Its primary mechanism of action is the disruption of microtubule polymerization, which triggers a cascade of cellular events culminating in mitotic arrest and apoptosis. This technical guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Microtubule Destabilization

This compound functions as a potent inhibitor of tubulin polymerization.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. By interfering with the dynamic process of microtubule assembly and disassembly, this compound effectively disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1] This disruption activates the mitotic spindle checkpoint, a key cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the efficacy of this compound in cancer models.

| Parameter | Cell Line / Model | Value | Reference |

| In Vivo Tumor Growth Inhibition | Nude mice xenograft | 49.5% inhibition at 50 mg/kg | [1] |

| 70.3% inhibition at 100 mg/kg | [1] |

Signaling Pathways and Cellular Consequences

The inhibition of microtubule dynamics by this compound initiates a well-defined signaling cascade that leads to cell cycle arrest and apoptosis.

Mitotic Arrest at G2/M Phase

Upon disruption of the mitotic spindle, this compound treatment leads to the activation of the spindle assembly checkpoint. A key event in this process is the induced association of the checkpoint protein Mad2 with p55CDC (also known as CDC20).[1] This complex directly inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase essential for the progression from metaphase to anaphase.[1] The inhibition of APC/C prevents the degradation of its substrates, notably Cyclin B1, leading to its accumulation and a sustained arrest of the cell cycle in the G2/M phase.[1]

Induction of Apoptosis

While a transient mitotic arrest can be reversible, prolonged exposure to this compound pushes the cancer cells towards programmed cell death, or apoptosis.[1] This apoptotic response is mediated by key players in the intrinsic apoptotic pathway. The activation of the pro-apoptotic protein Bax is observed following this compound treatment, with a temporal pattern similar to that of PARP cleavage.[1] The cleavage of PARP by caspases is a hallmark of apoptosis, signifying the execution phase of cell death.[1]

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory procedures and the information available from the primary literature.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

-

The tubulin solution is added to a 96-well plate.

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (DMSO) and a known microtubule inhibitor (e.g., colchicine) are included.

-

The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cancer cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Following treatment, both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Co-immunoprecipitation of Mad2 and p55CDC

Objective: To determine if this compound treatment induces the interaction between Mad2 and p55CDC in cancer cells.

Methodology:

-

Cancer cells are treated with this compound or a vehicle control.

-

Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

The cell lysates are pre-cleared with protein A/G-agarose beads.

-

An antibody specific for p55CDC is added to the lysates and incubated to form antibody-antigen complexes.

-

Protein A/G-agarose beads are added to pull down the antibody-p55CDC complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.

-

A western blot is performed using an antibody against Mad2 to detect its presence in the p55CDC immunoprecipitate. An increased Mad2 signal in the this compound-treated sample indicates an induced interaction.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of PARP and the accumulation of Cyclin B1 as markers of apoptosis and mitotic arrest, respectively.

Methodology:

-

Cancer cells are treated with this compound at various concentrations and for different time points.

-

Total cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved PARP, total PARP, Cyclin B1, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of the cleaved PARP fragment and an increase in Cyclin B1 levels in this compound-treated cells confirm the induction of apoptosis and mitotic arrest.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization. This leads to a cascade of events including mitotic spindle checkpoint activation, G2/M phase arrest, and ultimately, apoptosis in cancer cells. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring this compound and similar microtubule-targeting agents for cancer therapy. Further investigation into the specific binding site of this compound on tubulin and its efficacy across a broader range of cancer types is warranted.

References

Kribb3: A Technical Whitepaper on a Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a novel small molecule that has been identified as a potent inhibitor of microtubule polymerization.[1] By disrupting the dynamics of the microtubule cytoskeleton, this compound induces mitotic arrest at the G2/M phase of the cell cycle, leading to subsequent apoptosis in cancer cells.[1] Its activity has been demonstrated in both in vitro and in vivo models, highlighting its potential as a candidate for cancer therapy.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative efficacy data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. By interfering with their function, this compound initiates a cascade of events culminating in programmed cell death.

The primary mechanism involves the following key steps:

-

Disruption of Microtubule Cytoskeleton: this compound inhibits the polymerization of tubulin, disrupting the formation and stability of the microtubule network.[1] This was confirmed through in vitro polymerization assays and indirect immunofluorescence staining in vivo.[1]

-

Activation of the Mitotic Spindle Checkpoint: The disruption of microtubule dynamics activates the mitotic spindle checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1]

-

G2/M Phase Arrest: this compound induces the association of the inhibitory protein Mad2 with p55CDC, an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1] This complex formation prevents the cell from proceeding into anaphase, causing a cell cycle arrest in the G2/M phase.[1] This arrest is accompanied by the accumulation of Cyclin B1.[1]

-

Apoptosis Induction: While transient exposure to this compound can lead to a reversible mitotic arrest, prolonged exposure triggers apoptosis.[1] The apoptotic pathway is mediated by the activation of Bax and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] Interestingly, the inhibitory Mad2-p55CDC complex begins to decrease after 24 hours of this compound treatment, suggesting a "slippage" of the mitotic checkpoint before the onset of apoptosis.[1]

Signaling Pathway Visualization

Caption: this compound mechanism of action leading to apoptosis.

Quantitative Data Presentation

While the primary literature confirms the antiproliferative activity of this compound in vitro, specific IC50 values against a panel of cancer cell lines are not detailed in the provided search results. However, significant in vivo efficacy has been reported.

Table 1: In Vivo Efficacy of this compound in Xenograft Model

| Compound | Dosage | Administration | Tumor Growth Inhibition (%) | Reference |

| This compound | 50 mg/kg | Intraperitoneal | 49.5 | [1] |

| This compound | 100 mg/kg | Intraperitoneal | 70.3 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a microtubule inhibitor.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Objective: To determine if this compound directly inhibits tubulin polymerization.

-

Methodology:

-

Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), this compound dissolved in DMSO, control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor).

-

Procedure:

-

Thaw tubulin and other reagents on ice.

-

In a 96-well plate, add polymerization buffer and the test compound (this compound) at various concentrations.

-

Add purified tubulin to each well.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis: An increase in absorbance indicates microtubule polymerization. An inhibitory compound like this compound will show a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Objective: To quantify the G2/M arrest induced by this compound.

-

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.

-

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Objective: To determine if this compound can inhibit tumor growth in vivo.

-

Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., a colon cancer cell line) to ~80-90% confluency. Harvest and resuspend the cells in a sterile solution like PBS or media, often mixed 1:1 with Matrigel.

-

Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg and 100 mg/kg) or vehicle control via a specified route (e.g., intraperitoneally) on a defined schedule.[1]

-

Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight and overall health.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight and volume.

-

Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

-

Preclinical Evaluation Workflow

The discovery and preclinical development of a microtubule inhibitor like this compound typically follows a structured workflow, moving from initial screening to in vivo efficacy studies.

Experimental Workflow Visualization

Caption: Standard preclinical workflow for a microtubule inhibitor.

Conclusion

This compound is a promising novel microtubule-destabilizing agent with a well-defined mechanism of action that leads to G2/M arrest and apoptosis in cancer cells.[1] Its significant tumor growth inhibition in preclinical animal models underscores its potential as a therapeutic candidate.[1] Further investigation, including detailed profiling of its activity against a broader range of cancer cell types and comprehensive toxicology studies, will be crucial for its continued development toward clinical applications.

References

Kribb3 and Hsp27 Phosphorylation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Kribb3, a small molecule inhibitor, and the phosphorylation of Heat Shock Protein 27 (Hsp27). We will delve into the core signaling pathways, provide detailed experimental protocols for studying this interaction, and present quantitative data to support the therapeutic potential of targeting Hsp27 phosphorylation in disease.

Introduction: The Significance of Hsp27 Phosphorylation and its Inhibition by this compound

Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial molecular chaperone involved in a myriad of cellular processes, including protein folding, actin cytoskeleton dynamics, and the regulation of apoptosis.[1] The function of Hsp27 is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of Hsp27, primarily on serine residues, is a dynamic process that modulates its oligomeric state and its interaction with client proteins, thereby influencing cellular responses to stress, cell migration, and survival.[1]

This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a synthetic biphenyl isoxazole derivative that has been identified as a potent inhibitor of Hsp27 phosphorylation.[2][3] By directly binding to Hsp27, this compound prevents its phosphorylation, leading to the inhibition of cancer cell migration and invasion.[2][3] This makes this compound and the pathway it targets a significant area of interest for the development of novel therapeutics, particularly in oncology.

The Core Signaling Pathway: this compound's Mechanism of Action

This compound exerts its inhibitory effect on Hsp27 phosphorylation primarily by disrupting the p38 MAPK/MK2 signaling cascade. Under cellular stress or stimulation by factors such as phorbol 12-myristate 13-acetate (PMA), the p38 Mitogen-Activated Protein Kinase (MAPK) is activated.[2] Activated p38 MAPK, in turn, phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2). It is MK2 that directly phosphorylates Hsp27 at key serine residues (Ser15, Ser78, and Ser82).

This compound has been shown to directly bind to Hsp27, and this interaction is thought to allosterically prevent the efficient phosphorylation of Hsp27 by MK2.[2][3] This inhibition of phosphorylation maintains Hsp27 in its large oligomeric, less active state, which is less effective at promoting the cytoskeletal rearrangements necessary for cell motility.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | MDA-MB-231 | Cell Migration | 50 nM | [2][3] |

| CAC-1098 | MDA-MB-231 | Cell Migration | 5 nM | [2][3] |

| CBI-0997 | MDA-MB-231 | Cell Migration | 50 nM | [2][3] |

| Treatment | Dosage | Model | Tumor Growth Inhibition | Reference |

| This compound | 50 mg/kg | Nude mice | 49.5% | [4] |

| This compound | 100 mg/kg | Nude mice | 70.3% | [4] |

| Treatment | Cell Line | Observation | Fold Change/Effect |

| This compound (1 µM, 4h) | HeLa | Attenuation of shear-stress-induced FAK activation | 12% lower FRET ratio increase compared to control |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on Hsp27 phosphorylation and its downstream consequences.

Western Blot Analysis of Hsp27 Phosphorylation

This protocol is for the detection of total and phosphorylated Hsp27 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Hsp27 (Ser82)

-

Rabbit anti-Hsp27 (total)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Hsp27) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Hsp27 to normalize for protein loading.

Boyden Chamber Assay for Cell Migration and Invasion

This assay measures the ability of cells to migrate through a porous membrane, with or without an extracellular matrix coating for invasion studies.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Preparation of Inserts: For invasion assays, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol and stain with Crystal Violet.

-

Quantification: Count the number of stained cells in several fields of view under a microscope.

siRNA-Mediated Knockdown of Hsp27

This protocol describes how to reduce the expression of Hsp27 using small interfering RNA (siRNA).

Materials:

-

Hsp27-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cell culture plates and medium

Procedure:

-

Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.

-

Preparation of siRNA-lipid complexes:

-

Dilute the siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (e.g., 4-6 hours).

-

Post-transfection: Replace the transfection medium with fresh complete medium and incubate the cells for 24-72 hours to allow for Hsp27 knockdown.

-

Validation: Verify the knockdown efficiency by Western blotting or qRT-PCR for Hsp27.

Affinity Chromatography with Biotinyl-Kribb3

This method is used to identify proteins that directly bind to this compound.

Materials:

-

Biotinyl-Kribb3

-

Streptavidin-agarose beads

-

Cell lysate

-

Binding buffer

-

Wash buffer

-

Elution buffer (e.g., high salt or containing biotin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubation of Lysate with Biotinyl-Kribb3: Incubate the cell lysate with biotinyl-Kribb3 to allow for binding to its target proteins.

-

Capture with Streptavidin Beads: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinyl-Kribb3-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify the this compound-binding proteins by mass spectrometry or Western blotting with specific antibodies.

Conclusion

The inhibition of Hsp27 phosphorylation by this compound presents a promising therapeutic strategy for diseases characterized by aberrant cell migration and survival, such as cancer. This guide has provided a comprehensive overview of the underlying signaling pathways, quantitative data supporting the efficacy of this compound, and detailed experimental protocols to facilitate further research in this area. The continued investigation into the intricate roles of Hsp27 phosphorylation and the development of specific inhibitors like this compound hold significant potential for advancing novel therapeutic interventions.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Kribb3: A Potent Inducer of Mitotic Arrest in Cancer Cells

An In-depth Technical Guide on the Mechanism of Action and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule Kribb3 and its role in inducing mitotic arrest in cancer cells. This compound has been identified as a novel microtubule inhibitor that effectively halts cell cycle progression at the G2/M phase, ultimately leading to apoptotic cell death. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical signaling pathways involved.

Introduction

This compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, has emerged as a promising compound in cancer therapy due to its potent anti-proliferative activities both in vitro and in vivo.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. This interference triggers the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting tubulin, the fundamental protein component of microtubules.[1] By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, which is essential for the alignment and separation of chromosomes during mitosis.[1] This disruption leads to the activation of the spindle assembly checkpoint (SAC).

The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids. Upon detecting unattached or improperly attached kinetochores to the mitotic spindle, the SAC is activated. In the presence of this compound, the disruption of microtubule dynamics leads to widespread kinetochore detachment, triggering a robust SAC response.

A key event in SAC activation is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. This compound treatment promotes the association of the inhibitory protein Mad2 (Mitotic Arrest Deficient 2) with p55CDC (also known as CDC20), an essential activator of the APC/C.[1] The Mad2-p55CDC complex sequesters p55CDC, preventing it from activating the APC/C.

The inhibition of the APC/C has two major consequences:

-

Stabilization of Securin: The APC/C can no longer target Securin for ubiquitination and subsequent degradation by the proteasome. Securin is an inhibitor of Separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. The persistence of Securin keeps sister chromatids linked, preventing the onset of anaphase.

-

Accumulation of Cyclin B1: Cyclin B1, a key regulatory protein of mitosis, is also a substrate of the APC/C. Its degradation is necessary for mitotic exit. Inhibition of the APC/C leads to the accumulation of Cyclin B1, which maintains high Cyclin-Dependent Kinase 1 (CDK1) activity and sustains the mitotic state.[1]

This sustained mitotic arrest, however, is not permanent. Prolonged exposure to this compound can lead to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in aneuploidy and often leading to cell death in the subsequent G1 phase.[1] However, for many cancer cells, the prolonged arrest is sufficient to trigger the intrinsic apoptotic pathway.

The induction of apoptosis by this compound is mediated by the activation of pro-apoptotic proteins such as Bax.[1] Activated Bax translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in the cleavage of key cellular substrates like Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Quantitative Data

| Parameter | Experimental System | Dosage | Result | Reference |

| Tumor Growth Inhibition | Nude mice xenograft model | 50 mg/kg (intraperitoneal) | 49.5% inhibition | [1] |

| Tumor Growth Inhibition | Nude mice xenograft model | 100 mg/kg (intraperitoneal) | 70.3% inhibition | [1] |

Note: The absence of specific IC50 values and detailed cell cycle distribution data in publicly accessible literature highlights an area for future research to fully characterize the potency and cell-line-specific effects of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitotic Arrest Signaling Pathway

Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.

General Experimental Workflow for Studying this compound

Caption: Workflow for characterizing the effects of this compound on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in inducing mitotic arrest. These are adapted from standard protocols and should be optimized for specific cell lines and laboratory conditions.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

-

-

Protocol:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.

-

Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells with DMSO (vehicle control), paclitaxel, and nocodazole.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

Analyze the data by plotting absorbance versus time. Compare the polymerization curves of this compound-treated samples to the controls.

-

Indirect Immunofluorescence for Microtubule Staining

This method visualizes the effect of this compound on the microtubule network within cells.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Glass coverslips

-

This compound

-

Methanol (ice-cold) or Formaldehyde (4%) for fixation

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

-

Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours). Include a vehicle control (DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with either ice-cold methanol for 10 minutes at -20°C or 4% formaldehyde in PBS for 15 minutes at room temperature.

-

If using formaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule structure using a fluorescence microscope.

-

Co-Immunoprecipitation of Mad2 and p55CDC

This assay determines if this compound treatment enhances the interaction between Mad2 and p55CDC.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Nocodazole (as a positive control to induce mitotic arrest)

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)

-

Protease and phosphatase inhibitors

-

Primary antibodies: anti-p55CDC (for immunoprecipitation), anti-Mad2 (for western blotting)

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE and western blotting reagents

-

-

Protocol:

-

Culture cells and treat with this compound or nocodazole for the desired time to induce mitotic arrest. Harvest a sufficient number of cells (typically from a 10 cm or 15 cm dish).

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysates with the anti-p55CDC antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform western blotting using the anti-Mad2 antibody to detect the co-immunoprecipitated Mad2. Also, probe for p55CDC to confirm successful immunoprecipitation.

-

Conclusion

This compound represents a promising class of anti-cancer agents that target the microtubule cytoskeleton, a well-validated target in oncology. Its ability to induce a robust mitotic arrest through the activation of the spindle assembly checkpoint, leading to apoptosis, makes it a compound of significant interest for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future studies should focus on elucidating the precise binding site of this compound on tubulin, identifying a broader range of cancer cell lines sensitive to this compound, and exploring potential combination therapies to enhance its anti-tumor efficacy.

References

Kribb3-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a novel small molecule that has demonstrated potent anti-cancer properties by inducing mitotic arrest and subsequent apoptosis. As a microtubule inhibitor, this compound disrupts microtubule dynamics, activating the spindle assembly checkpoint and ultimately leading to programmed cell death through the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering detailed signaling pathways, quantitative data, and comprehensive experimental protocols to facilitate further research and drug development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anti-cancer therapies. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound has been identified as a novel microtubule inhibitor that disrupts microtubule polymerization.[1] Prolonged exposure to this compound triggers a cascade of events, beginning with mitotic arrest and culminating in apoptotic cell death, highlighting its potential as a therapeutic agent for various malignancies.[1] This guide delineates the core signaling pathways activated by this compound, provides key quantitative data, and details the experimental methodologies used to elucidate its mechanism of action.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its apoptotic effects primarily through the intrinsic, or mitochondrial, pathway of apoptosis. The signaling cascade is initiated by the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC) and subsequent downstream events.

Microtubule Disruption and Mitotic Arrest

This compound functions as a tubulin polymerization inhibitor.[1] While the precise binding site is still under full investigation, it is suggested to interact with the colchicine-binding site on β-tubulin.[2] This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The presence of improperly attached kinetochores to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC).[1]

Spindle Assembly Checkpoint Activation

The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Upon detecting unattached kinetochores, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1] This inhibition is mediated by the Mitotic Checkpoint Complex (MCC), which includes the proteins Mad2 and BubR1. In the presence of this compound, Mad2 is induced to associate with p55CDC (also known as cell division cycle protein 20 homolog, CDC20), an activator of the APC/C.[1] This Mad2-p55CDC complex inhibits the APC/C's activity, preventing the ubiquitination and subsequent degradation of key mitotic proteins like Cyclin B1 and Securin.[1] The accumulation of Cyclin B1 sustains the activity of Cyclin-Dependent Kinase 1 (CDK1), leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle.[1]

Induction of Apoptosis via the Intrinsic Pathway

While a transient mitotic arrest is reversible, prolonged arrest induced by sustained this compound exposure triggers the intrinsic apoptotic pathway.[1] The transition from mitotic arrest to apoptosis involves the activation of the pro-apoptotic Bcl-2 family member, Bax.[1] The exact mechanism linking prolonged mitotic arrest to Bax activation is an area of ongoing research, but it is a common outcome for cells that fail to satisfy the SAC.

Activated Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[1] The cleavage of PARP is a well-established marker of caspase-3 activity and apoptosis.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines and in vivo models.

| Parameter | Cell Line / Model | Value | Reference |

| GI50 (Growth Inhibition) | Various Cancer Cell Lines | 0.2 - 2.5 µM | [3] |

| Tumor Growth Inhibition | Nude mice with HCT-116 xenografts | 49.5% at 50 mg/kg | [1] |

| Tumor Growth Inhibition | Nude mice with HCT-116 xenografts | 70.3% at 100 mg/kg | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic pathways induced by this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Vinblastine or Colchicine (positive control for inhibition)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare this compound and control compounds at desired concentrations in G-PEM buffer. The final DMSO concentration should be kept below 1%.

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

In a pre-warmed 96-well plate, add the test compounds (this compound, controls) to the wells.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization by this compound will result in a lower absorbance plateau compared to the DMSO control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge.

-

Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The G2/M population will show a 2n DNA content with a higher PI fluorescence intensity compared to the G1 population (n DNA content).

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest both floating and adherent cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and cleavage of key proteins in the this compound-induced apoptosis pathway.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-PARP, anti-cleaved PARP, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Co-Immunoprecipitation of Mad2 and p55CDC

This protocol is used to demonstrate the this compound-induced interaction between Mad2 and p55CDC.

Materials:

-

Treated cell pellets

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

-

Primary antibodies for immunoprecipitation (e.g., anti-p55CDC or anti-Mad2)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (similar to lysis buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blotting reagents

Procedure:

-

Lyse cells in Co-IP lysis buffer and determine protein concentration as described for Western blotting.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C on a rotator.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., blot for Mad2 after immunoprecipitating p55CDC).

Conclusion

This compound represents a promising anti-cancer agent that effectively induces apoptosis in cancer cells by disrupting microtubule polymerization and activating the intrinsic apoptotic pathway. This guide provides a comprehensive overview of the core signaling mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these pathways is crucial for the rational design of future studies aimed at optimizing the therapeutic potential of this compound and similar microtubule inhibitors in the treatment of cancer. Further research into the precise molecular interactions of this compound with tubulin and the downstream effectors of Bax activation will undoubtedly provide deeper insights into its mechanism of action and may unveil novel therapeutic strategies.

References

Kribb3: A Technical Guide to its Anti-Migratory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-migratory properties of Kribb3, a biphenyl isoxazole derivative. The document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of cancer cell migration and invasion. Its primary mechanism of action is the direct binding to Heat Shock Protein 27 (Hsp27), which in turn blocks its phosphorylation. This inhibitory effect disrupts the normal cellular processes that govern cell motility, making this compound a promising candidate for further investigation in the development of anti-metastatic therapies. The human breast cancer cell line MDA-MB-231 has been a key model system for elucidating the anti-migratory effects of this compound.

Mechanism of Action: Inhibition of Hsp27 Phosphorylation

This compound exerts its anti-migratory effects by directly targeting Hsp27, a molecular chaperone implicated in cancer progression.[1][2] The process is initiated by the binding of this compound to Hsp27, which subsequently inhibits its phosphorylation.[1][2] This is particularly relevant in the context of phorbol 12-myristate 13-acetate (PMA)-induced cell migration, where Protein Kinase C (PKC) plays a crucial role in the phosphorylation of Hsp27.[1][2] By blocking this phosphorylation event, this compound effectively halts the downstream signaling cascade that promotes cell migration and invasion.[1][2]

The significance of Hsp27 in tumor cell motility has been further substantiated by experiments showing that overexpression of Hsp27 can counteract the inhibitory effects of this compound on tumor cell invasion.[1][2] Conversely, the knockdown of Hsp27 using small interfering RNA (siRNA) has been shown to inhibit tumor cell migration.[1][2]

Quantitative Data on Anti-Migratory Effects

While the foundational study on this compound by Shin et al. (2005) established its anti-migratory and anti-invasive activities in MDA-MB-231 cells, specific quantitative data such as the IC50 for migration inhibition by this compound was not explicitly provided in the primary publication.[1][2] The study did, however, report the IC50 values for two other anti-migratory compounds, CAC-1098 and CBI-0997, which were identified from the same synthetic library screen.[1][2] this compound was synthesized based on the structure of CBI-0997.[1][2]

| Compound | Target Cell Line | Assay Type | IC50 (nM) | Reference |

| CAC-1098 | MDA-MB-231 | Migration Assay | 5 | [1][2] |

| CBI-0997 | MDA-MB-231 | Migration Assay | 50 | [1][2] |

| This compound | MDA-MB-231 | Migration & Invasion Assays | Qualitatively confirmed to be active | [1][2] |

Experimental Protocols

The anti-migratory and anti-invasive properties of this compound were primarily investigated using wound healing (scratch) assays and transwell migration/invasion assays with the MDA-MB-231 human breast cancer cell line.

Wound Healing (Scratch) Assay

This assay is used to study directional cell migration in a two-dimensional context.

Protocol:

-

Cell Seeding: Plate MDA-MB-231 cells in a 6-well plate and culture until they form a confluent monolayer.

-

Serum Starvation: To minimize cell proliferation, incubate the cells in serum-free medium for 24 hours prior to the assay.

-

Creating the "Wound": A sterile 200 µl pipette tip is used to create a linear scratch in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: The cells are then incubated with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 8, 16, and 24 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the scratch is measured at different points for each time point and treatment condition. The rate of wound closure is then calculated to determine the effect of this compound on cell migration.

Transwell Migration and Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) substitute like Matrigel.

Protocol:

-

Chamber Preparation: For invasion assays, the upper surface of an 8.0 µm pore size Transwell insert is coated with Matrigel and allowed to solidify. For migration assays, the insert is left uncoated.

-

Cell Seeding: MDA-MB-231 cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell insert. This compound or a vehicle control is added to the cell suspension.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell migration.

-

Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration or invasion.

-

Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed using a cotton swab.

-

Fixation and Staining: The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as 0.5% crystal violet.

-

Quantification: The stained cells are visualized under a microscope and counted in several random fields to determine the extent of migration or invasion. Alternatively, the stain can be eluted and the absorbance measured to quantify the number of migrated cells.

Visualizations

Signaling Pathway of this compound Action

References

Kribb3: A Technical Guide to its Anti-Invasive Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical initial step in the metastatic cascade is local tumor cell invasion, a complex process involving altered cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility. The development of therapeutic agents that can effectively inhibit tumor cell invasion is a paramount goal in oncology research. Kribb3, a biphenyl isoxazole derivative, has emerged as a promising small molecule inhibitor with potent anti-migratory and anti-invasive properties. This technical guide provides an in-depth overview of the mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of Key Pro-Invasive Cellular Processes

This compound exerts its anti-invasive effects through a dual mechanism of action, targeting both a key signaling chaperone and the structural components of the cytoskeleton.

-

Inhibition of Hsp27 Phosphorylation: this compound directly binds to Heat Shock Protein 27 (Hsp27) and inhibits its phosphorylation.[1] Hsp27 is a molecular chaperone that is frequently overexpressed in various cancers and plays a crucial role in promoting cell migration and invasion. Phosphorylation of Hsp27, often mediated by pathways such as the Protein Kinase C (PKC) pathway, is essential for its function in regulating actin cytoskeleton dynamics.[1] By preventing Hsp27 phosphorylation, this compound disrupts the proper organization of the actin cytoskeleton, thereby impairing the formation of cellular protrusions and the mechanical forces required for cell movement through the ECM.

-

Microtubule Disruption: In addition to its effects on Hsp27, this compound also functions as a microtubule inhibitor.[2] It disrupts the microtubule cytoskeleton, leading to mitotic arrest and apoptosis in cancer cells.[2] The integrity and dynamic nature of the microtubule network are critical for directed cell migration, as they are involved in establishing cell polarity and coordinating the trafficking of vesicles containing matrix-degrading enzymes to the leading edge of invading cells. By destabilizing microtubules, this compound interferes with these processes, further contributing to its anti-invasive capabilities.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on tumor cell migration and growth have been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Cell Migration by this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 | Cell Migration Assay | IC50 | 50 nM | [1] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Cancer Type | Dosage | Inhibition | Reference |

| Nude Mice | Human Cancer Xenograft | 50 mg/kg (i.p.) | 49.5% | [2] |

| Nude Mice | Human Cancer Xenograft | 100 mg/kg (i.p.) | 70.3% | [2] |

Signaling Pathways Modulated by this compound

The anti-invasive effects of this compound are a consequence of its modulation of specific signaling pathways that are critical for cell motility and invasion.

The primary signaling pathway targeted by this compound involves the PKC-mediated phosphorylation of Hsp27. External stimuli, such as phorbol esters, can activate PKC, which in turn phosphorylates Hsp27. Phosphorylated Hsp27 promotes the reorganization of the actin cytoskeleton, a process essential for the formation of lamellipodia and filopodia, which are cellular structures that drive cell migration and invasion. This compound directly inhibits the phosphorylation of Hsp27, thereby preventing actin remodeling and blocking the invasive phenotype.

This compound's activity as a microtubule inhibitor provides a second, complementary mechanism to thwart tumor cell invasion. Microtubules are dynamic polymers of tubulin that are integral to various cellular functions, including the maintenance of cell shape, cell division, and intracellular transport. For a cancer cell to invade, it must establish a clear front-rear polarity and transport matrix metalloproteinases (MMPs) and other pro-invasive factors to the leading edge. This directed transport is heavily reliant on the microtubule network. By disrupting microtubule polymerization, this compound compromises the structural and transport integrity of the cell, thereby inhibiting its ability to invade surrounding tissues.

Experimental Protocols

To facilitate further investigation into the anti-invasive properties of this compound, this section provides detailed protocols for key in vitro assays.

Boyden Chamber Invasion Assay

This assay is a standard method to quantify the invasive potential of cancer cells in vitro.

Materials:

-

Boyden chambers (transwell inserts with 8 µm pore size polycarbonate membrane)

-

Matrigel Basement Membrane Matrix

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Chemoattractant (e.g., medium with 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.

-

Add 100 µl of the diluted Matrigel solution to the upper chamber of each transwell insert.

-

Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/ml.

-

Treat the cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 1 hour. A DMSO vehicle control should be included.

-

Add 200 µl of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add 500 µl of medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper and lower chambers.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the number of invading cells in several random fields of view using a microscope at 20x magnification.

-

Calculate the average number of invading cells per field for each treatment condition.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cancer cells.

Materials:

-

MDA-MB-231 cells

-

Glass coverslips

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed MDA-MB-231 cells on glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO vehicle control for 24 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Stain the cell nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope with appropriate filters.

-

Conclusion

This compound represents a compelling candidate for anti-cancer therapy due to its targeted inhibition of key drivers of tumor cell invasion. Its dual mechanism of action, involving the suppression of Hsp27 phosphorylation and the disruption of microtubule dynamics, provides a multi-pronged attack on the invasive machinery of cancer cells. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. Future investigations should focus on elucidating the broader signaling network impacts of this compound, including its potential effects on epithelial-to-mesenchymal transition (EMT) markers and its interplay with other major signaling pathways, such as PI3K/Akt and Rho GTPase signaling, to fully understand and exploit its anti-metastatic properties.

References

- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Function of Kribb3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for Kribb3, a potent inhibitor of microtubule polymerization with significant anti-cancer properties.

Chemical Identity and Properties

This compound, with the systematic IUPAC name 4-ethyl-5-methoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol, is a biphenyl isoxazole derivative.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H19NO4 | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| IUPAC Name | 4-ethyl-5-methoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol | [2] |

| Chemical Name | 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | [3][4] |

| CAS Number | 129414-88-6 | [1][2] |

| Appearance | White solid powder | [2] |

Mechanism of Action and Biological Activity

This compound exerts its primary biological effects through the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[3] This inhibitory action leads to a cascade of events within cancer cells, ultimately culminating in apoptosis.

Microtubule Polymerization Inhibition

This compound has been demonstrated to be a potent inhibitor of tubulin polymerization.[3] By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents the assembly of these dynamic cytoskeletal structures. This disruption of the microtubule network is a key initiating event in its anti-cancer activity. The presence of free phenolic hydrogens in the aryl moieties of this compound and its analogs plays a crucial role in the inhibition of microtubule polymerization.[5]

Mitotic Spindle Checkpoint Activation and Apoptosis

The disruption of microtubule formation by this compound activates the mitotic spindle checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[3] this compound treatment leads to the initial association of the inhibitory protein Mad2 with p55CDC, an activator of the anaphase-promoting complex/cyclosome (APC/C).[3] This interaction prevents the cell from progressing into anaphase, causing a cell cycle arrest at the G2/M phase.[3]

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This is evidenced by the accumulation of Cyclin B1 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound treatment leads to the activation of Bax, a pro-apoptotic protein, further confirming the induction of apoptosis.[3]

Inhibition of Hsp27 Phosphorylation

In addition to its effects on microtubules, this compound has been identified as an inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation.[6] Hsp27 is a molecular chaperone involved in cell migration and invasion. By directly binding to Hsp27, this compound blocks its phosphorylation, which is a key step in its activation.[6] This inhibition of Hsp27 function contributes to the anti-migratory and anti-invasive properties of this compound observed in cancer cell lines.[6]

Experimental Protocols